molecular formula C14H9N3S B12241406 2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile

2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12241406
M. Wt: 251.31 g/mol
InChI Key: QXNDIZBBJKHESY-UHFFFAOYSA-N
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Description

2-{[(4-CYANOPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a cyanophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves the reaction of 4-cyanobenzyl chloride with 3-mercaptopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CYANOPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-{[(4-CYANOPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-CYANOPHENYL)METHYL]SULFANYL}ACETIC ACID: Similar structure but with an acetic acid moiety instead of a pyridine ring.

    2-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYLACETIC ACID: Contains a bromophenyl group and a carbamoyl linkage.

    (4-CARBAMOYL-2-NITROPHENYL)SULFANYLACETIC ACID: Features a carbamoyl and nitrophenyl group.

Uniqueness

2-{[(4-CYANOPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is unique due to its combination of a pyridine ring and a cyanophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H9N3S/c15-8-11-3-5-12(6-4-11)10-18-14-13(9-16)2-1-7-17-14/h1-7H,10H2

InChI Key

QXNDIZBBJKHESY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

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